molecular formula C5H10BNO2 B11924542 (1,2,5,6-Tetrahydropyridin-3-yl)boronic acid

(1,2,5,6-Tetrahydropyridin-3-yl)boronic acid

Cat. No.: B11924542
M. Wt: 126.95 g/mol
InChI Key: YOKLLJNQPACESM-UHFFFAOYSA-N
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Description

(1,2,5,6-Tetrahydropyridin-3-yl)boronic acid is a boronic acid derivative that features a tetrahydropyridine ring Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,5,6-Tetrahydropyridin-3-yl)boronic acid typically involves the hydroboration of a tetrahydropyridine precursor. One common method includes the reaction of 1,2,5,6-tetrahydropyridine with a borane reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at room temperature to moderate heat .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (1,2,5,6-Tetrahydropyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Mechanism of Action

The mechanism of action of (1,2,5,6-Tetrahydropyridin-3-yl)boronic acid involves its ability to form stable complexes with various catalysts and reagents. In cross-coupling reactions, it acts as a nucleophile, transferring its organic group to the palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Uniqueness: (1,2,5,6-Tetrahydropyridin-3-yl)boronic acid is unique due to its specific ring structure and the position of the boronic acid group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of complex organic molecules and in the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C5H10BNO2

Molecular Weight

126.95 g/mol

IUPAC Name

1,2,3,6-tetrahydropyridin-5-ylboronic acid

InChI

InChI=1S/C5H10BNO2/c8-6(9)5-2-1-3-7-4-5/h2,7-9H,1,3-4H2

InChI Key

YOKLLJNQPACESM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CCCNC1)(O)O

Origin of Product

United States

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